![molecular formula C22H31NO2 B1385297 N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline CAS No. 1040683-30-4](/img/structure/B1385297.png)
N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline
Overview
Description
N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline is a biochemical compound used for proteomics research . It has a molecular formula of C22H31NO2 and a molecular weight of 341.5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline are defined by its molecular structure. It has a molecular weight of 341.5 . Other properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
1. Neuroleptic Activity of Benzamides
A study investigated the synthesis of various benzamides, including compounds similar to N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline, for potential neuroleptic (antipsychotic) activity. These compounds were evaluated for inhibitory effects on stereotyped behavior in rats induced by apomorphine, showing a good correlation between structure and activity. The research suggested that modifications to the benzamide structure could significantly enhance neuroleptic activity, indicating potential applications in treating psychosis with fewer side effects (Iwanami et al., 1981).
2. Neuroprotective Properties in Cerebral Ischemia
Another study focused on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to non-NMDA glutamate receptors, which are structurally related to N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline. NBQX demonstrated neuroprotective effects against global ischemia, even when administered two hours after ischemic challenges, suggesting its utility in neuroprotection related to ischemic events (Sheardown et al., 1990).
3. Formation of Hydroxyproline Derivatives
Research involving derivatives of 2-amino-4-pentenoic acid (allylglycine) included the synthesis of compounds with structures similar to N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline. These studies are significant for the synthesis of hydroxyproline derivatives, illustrating the potential of these compounds in chemical synthesis and pharmaceutical research (Krishnamurthy et al., 2014).
properties
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-2-propan-2-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-4-5-6-11-16-24-21-14-9-7-12-19(21)17-23-20-13-8-10-15-22(20)25-18(2)3/h7-10,12-15,18,23H,4-6,11,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMUENIBIZJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC2=CC=CC=C2OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.